8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one
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Overview
Description
8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one is a chemical compound with the molecular formula C10H11NO. It is a member of the azepine family, characterized by a seven-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxybenzylamine with a suitable ketone, followed by cyclization under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy group or the nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one can be compared with other azepine derivatives, such as:
1,2,4,5-tetrahydrobenzo[c]azepin-3-one: Lacks the methoxy group, leading to different reactivity and applications.
8-Hydroxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one: The hydroxy group can lead to different hydrogen bonding and solubility properties.
8-Chloro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one:
Biological Activity
8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one is a compound belonging to the azepine family, characterized by its unique seven-membered ring structure that includes a nitrogen atom. This compound has garnered attention in various fields of research due to its potential biological activities. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- CAS Number : 17724-38-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors. The compound's mechanism often involves binding to active sites or altering the conformation of target molecules.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of compounds related to the azepine family. For instance, derivatives have shown effectiveness against Trypanosoma brucei, which causes African sleeping sickness. The structure-activity relationship (SAR) studies indicate that modifications in the azepine ring can enhance biological activity against these parasites .
Neuropharmacological Effects
Research has indicated that compounds similar to this compound exhibit neuropharmacological effects. They may act on neurotransmitter systems and have potential applications in treating neurological disorders. The compound's ability to modulate dopamine and serotonin receptors suggests its role in mood regulation and cognitive functions.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Variations in synthesis methods can lead to different derivatives with distinct biological activities. For example:
- Oxidation Reactions : Can yield N-oxides or other oxidized derivatives.
- Substitution Reactions : Occur primarily at the methoxy group or nitrogen atom.
- Reduction Reactions : Can produce more saturated derivatives.
These synthetic pathways are crucial for developing new compounds with enhanced biological activities .
Properties
IUPAC Name |
8-methoxy-1,2,4,5-tetrahydro-2-benzazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8-3-5-11(13)12-7-9(8)6-10/h2,4,6H,3,5,7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPWDVMRQOWAKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=O)NC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625720 |
Source
|
Record name | 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17724-38-8 |
Source
|
Record name | 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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